molecular formula C12H22N2O2 B1144091 Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate CAS No. 1250993-54-4

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate

Cat. No.: B1144091
CAS No.: 1250993-54-4
M. Wt: 226.31528
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate is a complex organic compound with the molecular formula C15H26N2O4 It is characterized by a hexahydro-pyrrolo-pyridine core structure, which is a bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to facilitate the formation of the bicyclic structure. For instance, the use of tert-butyl esters and pyrrolo-pyridine derivatives can be crucial in the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate is unique due to its specific bicyclic structure and the presence of tert-butyl and carboxylate functional groups.

Biological Activity

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 5-(tert-butyl) 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate
  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1160247-99-3

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity :
    • Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The hexahydro structure may enhance interaction with microbial cell membranes, leading to increased efficacy against bacteria and fungi .
  • Anticancer Properties :
    • In vitro studies have shown that certain pyrrolidine derivatives can selectively inhibit cancer cell proliferation. For instance, compounds similar in structure to tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine have demonstrated activity against human colon carcinoma cells .
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against various bacterial strains
AnticancerSelective inhibition of human colon carcinoma cells
NeuroprotectivePotential modulation of neurotransmitter systems

Detailed Research Findings

  • Antimicrobial Studies :
    • A study highlighted the effectiveness of pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of the bacterial cell wall integrity .
  • Anticancer Research :
    • A thesis explored the synthesis and testing of related compounds against cancer cell lines. One derivative showed a promising selectivity index, indicating lower toxicity to normal cells compared to cancerous ones, warranting further investigation into its mechanism of action .
  • Neuroprotective Mechanisms :
    • Investigations into the neuroprotective properties revealed that certain structural features of pyrrolidine compounds could enhance their ability to protect neurons from apoptosis induced by oxidative stress .

Properties

IUPAC Name

tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVINVTWMFWHTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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